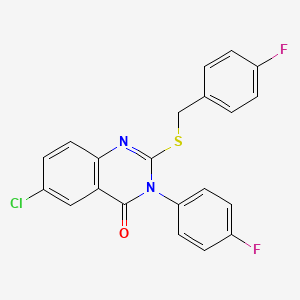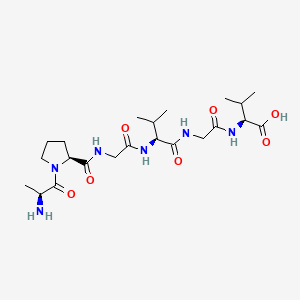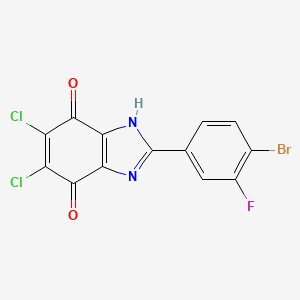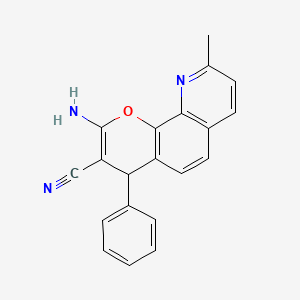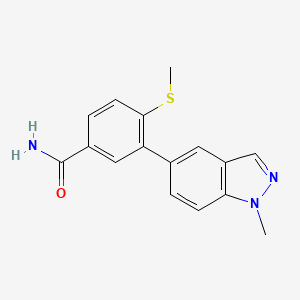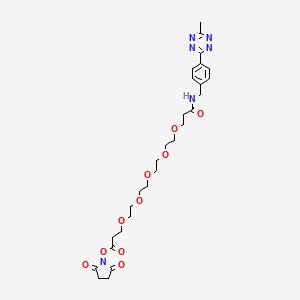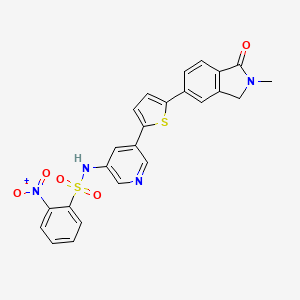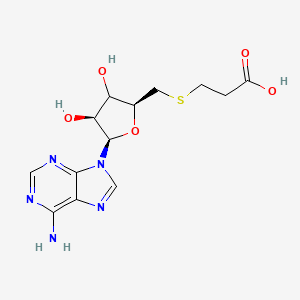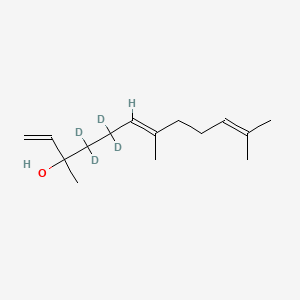
Nerolidol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nerolidol-d4 is a deuterated form of nerolidol, a naturally occurring sesquiterpene alcohol. It is commonly used in scientific research due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and pharmacokinetics. Nerolidol itself is found in various essential oils and has a pleasant floral aroma. The deuterated form, this compound, is particularly useful in research settings for tracing and quantifying biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nerolidol-d4 is synthesized by incorporating deuterium atoms into the molecular structure of nerolidol. This can be achieved through several methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. One common method involves the use of a Grubbs-Hoveyda catalyst for ring-closing metathesis, followed by dehydration and dimerization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and catalysts. The process is carefully controlled to ensure high purity and yield. The final product is often purified using techniques such as distillation and chromatography to remove any impurities and ensure the desired isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
Nerolidol-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and ketones.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nerolidol-derived aldehydes and ketones, while reduction can produce various alcohols and hydrocarbons.
Scientific Research Applications
Nerolidol-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies of chemical reactions and metabolic pathways.
Biology: Helps in understanding the metabolic fate of nerolidol in biological systems.
Industry: Used in the development of fragrances, flavors, and other consumer products due to its pleasant aroma and stability.
Mechanism of Action
Nerolidol-d4 exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Antioxidant: Enhances the activity of antioxidant enzymes like superoxide dismutase and catalase.
Signal Transduction: In plants, it can activate mitogen-activated protein kinase pathways and induce the production of defense-related chemicals.
Comparison with Similar Compounds
Similar Compounds
Linalool: Another sesquiterpene alcohol with similar aromatic properties.
Farnesol: Shares structural similarities and is also used in fragrance and flavor industries.
Bisabolol: Known for its anti-inflammatory and soothing properties.
Uniqueness
Nerolidol-d4 is unique due to its deuterated form, which makes it particularly valuable in research settings for tracing and quantifying biological processes. Its stable isotope labeling allows for more precise studies compared to its non-deuterated counterparts.
Properties
Molecular Formula |
C15H26O |
|---|---|
Molecular Weight |
226.39 g/mol |
IUPAC Name |
(6E)-4,4,5,5-tetradeuterio-3,7,11-trimethyldodeca-1,6,10-trien-3-ol |
InChI |
InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11+/i8D2,12D2 |
InChI Key |
FQTLCLSUCSAZDY-YIEWYRDSSA-N |
Isomeric SMILES |
[2H]C([2H])(/C=C(\C)/CCC=C(C)C)C([2H])([2H])C(C)(C=C)O |
Canonical SMILES |
CC(=CCCC(=CCCC(C)(C=C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


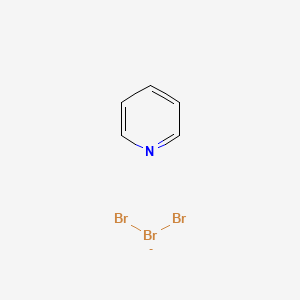
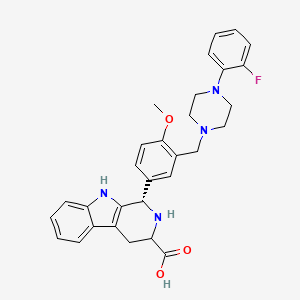
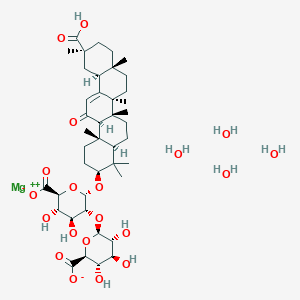
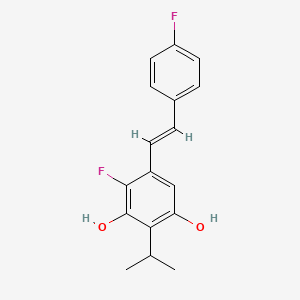
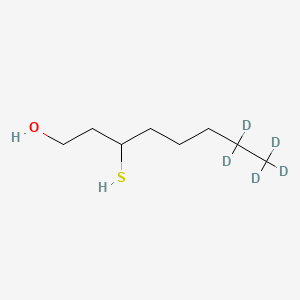
![disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12368914.png)
